Octaethylene glycol monodecyl ether
Overview
Description
Octaethylene glycol monodecyl ether is a nonionic surfactant that belongs to the family of polyethylene glycol ethers. It is characterized by its hydrophilic head and hydrophobic tail, making it suitable for various applications in emulsions, detergents, and solubilizers . This compound is particularly useful in the study of membrane proteins, where it helps dissolve and stabilize proteins for structural analysis .
Mechanism of Action
Target of Action
Octaethylene glycol monodecyl ether, also known as 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol or 2-[2-[2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol, is a nonionic surfactant . It is particularly useful in the study of membrane proteins , where it is used to solubilize and stabilize proteins for structural analysis techniques .
Mode of Action
The compound’s mode of action is attributed to its amphiphilic nature , with a hydrophilic polyethylene glycol (PEG) chain and a hydrophobic dodecyl group . It forms micelles in aqueous solutions, where the hydrophobic tails aggregate to shield themselves from the surrounding water molecules, while the hydrophilic PEG chains extend outward, imparting solubility to hydrophobic molecules or particles .
Pharmacokinetics
A study has been conducted to determine the pharmacokinetics of this compound in rat plasma using liquid chromatography–tandem mass spectrometry (LC–MS-MS) . The oral bioavailability of the compound was found to be 34.4% .
Result of Action
The primary result of this compound’s action is the solubilization and stabilization of integral membrane proteins while maintaining their native structure and function . This unique property makes it an invaluable tool in membrane protein research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octaethylene glycol monodecyl ether is synthesized through the ethoxylation of decanol (lauryl alcohol) with ethylene oxide. The reaction typically involves the following steps:
Reactants: Decanol and ethylene oxide.
Catalyst: An alkaline catalyst such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 150-200°C) and under pressure to facilitate the addition of ethylene oxide to decanol.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in a continuous reactor where decanol and ethylene oxide are fed continuously, and the product is collected and purified through distillation and filtration .
Chemical Reactions Analysis
Types of Reactions
Octaethylene glycol monodecyl ether primarily undergoes the following types of reactions:
Oxidation: The ether can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether to alcohols.
Substitution: The ether group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reagents used.
Scientific Research Applications
Octaethylene glycol monodecyl ether has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Helps in the study of membrane proteins by dissolving and stabilizing them for structural analysis.
Industry: Used in the formulation of detergents, emulsifiers, and solubilizers for various industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Nonaethylene glycol monodecyl ether
- Tetraethylene glycol monooctyl ether
- Hexaethylene glycol monododecyl ether
- Decaethylene glycol monododecyl ether
Uniqueness
Octaethylene glycol monodecyl ether is unique due to its balance of hydrophilic and hydrophobic properties, making it particularly effective in solubilizing and stabilizing membrane proteins. Its specific structure allows for a wide range of applications in both research and industry, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O9/c1-2-3-4-5-6-7-8-9-11-28-13-15-30-17-19-32-21-23-34-25-26-35-24-22-33-20-18-31-16-14-29-12-10-27/h27H,2-26H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMHIOBAHVUDGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075208 | |
Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24233-81-6 | |
Record name | Octaethylene glycol monodecyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24233-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024233816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is octaethylene glycol monodecyl ether detected and quantified in biological samples?
A1: A rapid and sensitive method employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for determining this compound concentrations in rat plasma. [] This method utilizes a reversed-phase C18 column for chromatographic separation and operates in multiple reaction monitoring (MRM) mode for mass spectrometric detection. It offers high specificity, accuracy, and reproducibility, making it suitable for pharmacokinetic studies. []
Q2: Can you elaborate on the adsorption behavior of this compound at interfaces?
A2: this compound forms monolayers at the air-water interface. Studies using External Reflection Fourier Transform Infrared Spectroscopy (ERFTIRS) coupled with Target Factor Analysis (TFA) allow for the separation of signals from the bulk solution and the adsorbed monolayer. [] This technique reveals a linear relationship between the adsorbed amount and the surface excess, suggesting the formation of isotropic films with consistent density. []
Q3: How does this compound influence the absorption of hydrophobic organic compounds (HOCs) like naphthalene?
A3: this compound, particularly at concentrations exceeding its critical micelle concentration (CMC), enhances the apparent solubility and absorption rate of naphthalene in water. [] This enhancement stems from the solubilization effect of micelles formed by the surfactant. Notably, its capacity to solubilize naphthalene is influenced by its hydrophile-lipophile balance value and is lower than that of tetraethylene glycol monodecyl ether (C10E4). []
Q4: How does this compound compare to other surfactants in terms of its impact on sonochemical reactions?
A4: Studies on the ultrasound-induced reduction of gold ions (AuCl4-) to gold nanoparticles (Au(0)) highlight the role of surfactant behavior. While the efficiency of this compound is linked to its monomer concentration, alcohols like ethanol influence the reaction based on their surface excess at the gas/solution interface. [] This difference emphasizes the importance of interfacial phenomena in sonochemistry.
Q5: Has this compound been used in membrane protein research?
A5: Yes, this compound (C10E8) has been employed in membrane protein research, particularly in the purification and reconstitution of the di-tripeptide transport system (DtpT) from Lactococcus lactis. [] While it can be used for pre-extraction of crude membrane vesicles, it yields lower transport activities compared to other detergents like Triton X-100 and dodecyl maltoside when used for reconstituting DtpT into proteoliposomes. []
Q6: What are the implications of using this compound in studies involving membrane transporters?
A7: Research on the secondary multidrug transporter LmrP from Lactococcus lactis reveals that this compound, even at low concentrations, can inhibit transporter activity without disrupting the proton motive force. [] This finding highlights the potential for this surfactant to interfere with the function of membrane proteins, necessitating careful consideration when choosing detergents for membrane protein studies.
Q7: Are there any known applications of this compound in studying mixed surfactant systems?
A8: this compound has proven valuable in understanding the adsorption kinetics of mixed surfactant systems. [] For instance, its blends with the cationic surfactant hexadecyl trimethylammonium bromide (CTAB) exhibit ideal mixing behavior in monolayers, while mixtures with the anionic fluorosurfactant ammonium perfluorononanoate (APFN) display non-ideal mixing. [] Such insights are crucial for optimizing surfactant formulations in various applications.
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